N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-phenylmethanesulfonamide
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Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Mechanism of Rearrangement and Synthesis : A study focused on the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, which, through a reaction with trimethylsilyl trifluoro-methanesulfonate, yielded unexpected pyrrolidin-3-ones instead of the anticipated 1,4-oxazepanes. This research contributes to understanding the chemical reactivity and potential for creating novel compounds through rearrangement processes (Králová et al., 2019).
Ligand Design for Metal Coordination
- Development of Ligands : Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide highlighted their potential as ligands for metal coordination. The study detailed the molecular and supramolecular structures of these compounds, offering insights into their application in designing metal coordination complexes (Jacobs et al., 2013).
Catalysis
- Catalytic Applications : Another study demonstrated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This work suggests the utility of sulfonamide derivatives in catalytic reactions, highlighting their role in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-20-11-7-10-17(20)18(21-12-5-6-13-21)14-19-24(22,23)15-16-8-3-2-4-9-16/h2-4,7-11,18-19H,5-6,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWUGQLICKCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.